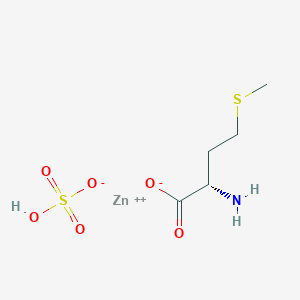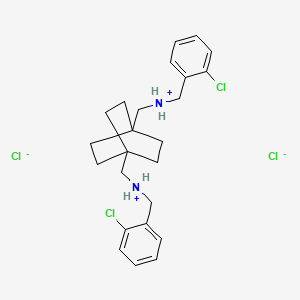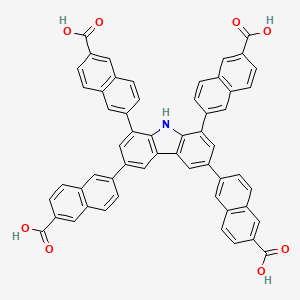
trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride: is a versatile chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is known for its high purity and is widely used in various research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is used as a building block for the synthesis of various piperidine derivatives .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems .
Medicine: In medicine, piperidine derivatives are known for their pharmacological activities, including their use in the development of drugs .
Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system involved. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, influencing their activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (3R,5R)-5-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
JWBUUGGYBZEBNC-ZJLYAJKPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)C(=O)OC.Cl |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


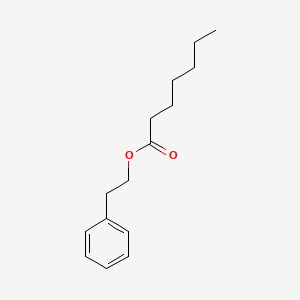
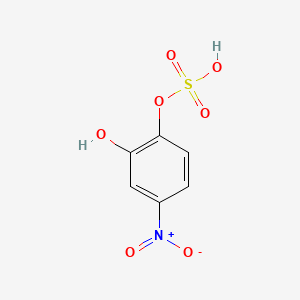


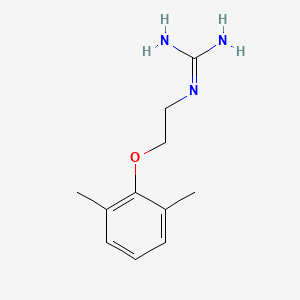
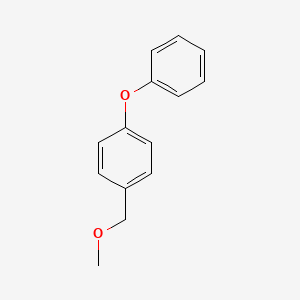
![3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline](/img/structure/B13733780.png)
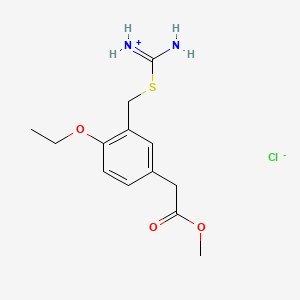
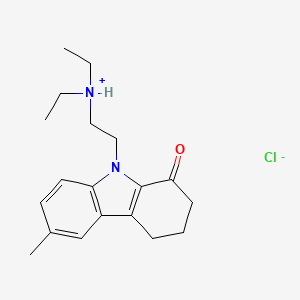
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733784.png)
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)
